molecular formula C14H23NO3 B2652583 Tert-butyl 6-oxo-decahydroquinoline-1-carboxylate CAS No. 1784226-96-5

Tert-butyl 6-oxo-decahydroquinoline-1-carboxylate

Número de catálogo B2652583
Número CAS: 1784226-96-5
Peso molecular: 253.342
Clave InChI: HYDOUHWCXIKCKM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-butyl 6-oxo-decahydroquinoline-1-carboxylate, also known as TBQ, is a heterocyclic organic chemical. It is primarily used in pharmaceutical and chemical research. The compound has a molecular weight of 253.34 .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl 6-oxooctahydro-1 (2H)-quinolinecarboxylate . The Inchi Code for the compound is 1S/C14H23NO3/c1-14 (2,3)18-13 (17)15-8-4-5-10-9-11 (16)6-7-12 (10)15/h10,12H,4-9H2,1-3H3 .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature .

Aplicaciones Científicas De Investigación

Novel Tert-Butoxycarbonylation Reagent

The compound 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) is highlighted for its application as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids. This process is chemoselective, yields high results, and operates under mild conditions without the need for a base, showcasing the compound's utility in modifying various molecules for further scientific research and drug synthesis (Saito, Ouchi, & Takahata, 2006).

Synthetic Studies on Marine Drugs

In marine drug development, derivatives of 4H-Chromene-2-carboxylic acid, a structure related to tert-butyl 6-oxo-decahydroquinoline-1-carboxylate, have been synthesized for activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. This includes the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid as a key intermediate, indicating the role of tert-butyl isoquinoline derivatives in the development of potential antitumor agents (Li et al., 2013).

Modulation of Ethoxyquin Genotoxicity

The compound N-tert-butyl-alpha-phenylnitrone (PBN) and its derivatives have been synthesized and used to study the modulation of ethoxyquin genotoxicity in human lymphocytes. Ethoxyquin, an antioxidant used in animal feed, has been shown to cause DNA breaks, and the study aimed to evaluate the role of free radicals and cellular repair systems in mitigating this genotoxicity, demonstrating the compound's relevance in toxicological research (Skolimowski et al., 2010).

Antimalarial Drug Development

N-tert-Butyl isoquine (GSK369796) represents a novel synthetic quinoline developed as part of a public-private partnership aimed at creating affordable and effective antimalarial drugs. This molecule was selected for its excellent activity against Plasmodium falciparum in vitro and in vivo, showcasing the use of tert-butyl isoquinoline derivatives in addressing global health challenges like malaria (O’Neill et al., 2009).

CFTR Potentiator Development

The discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor) highlights the application of tert-butyl isoquinoline derivatives in developing drugs for cystic fibrosis. Ivacaftor is a potent and orally bioavailable CFTR (cystic fibrosis transmembrane conductance regulator) potentiator, approved by the FDA for treating CF patients with specific mutations. This underscores the compound's significance in targeted drug therapy (Hadida et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name

tert-butyl 6-oxo-2,3,4,4a,5,7,8,8a-octahydroquinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-4-5-10-9-11(16)6-7-12(10)15/h10,12H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDOUHWCXIKCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CCC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-oxo-decahydroquinoline-1-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.